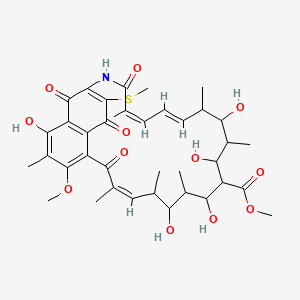
Awamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Awamycin is a a novel antitumor ansamycin antibiotic.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Properties Awamycin, discovered from the culture broth of Streptomyces sp. No. 80-217, is part of the quinone indicator group and possesses notable antibacterial and antitumor activities. It exhibits effectiveness against Gram-positive bacteria and experimental murine tumors. Additionally, awamycin has shown direct cytotoxic activity against HeLa cells in vitro, suggesting its potential in cancer therapy (Umezawa et al., 1983).
Potential Anti-Aging Agent Although not directly related to awamycin, research on similar compounds such as rapamycin reveals the possibility of using such drugs as anti-aging agents. These findings highlight the potential for compounds like awamycin in delaying age-related diseases and extending healthy life spans (Blagosklonny, 2012).
Mechanistic Target of Rapamycin (mTOR) Pathway Involvement Research on related compounds shows that the mTOR pathway, a crucial regulator of cell growth and metabolism, is significantly impacted by drugs like rapamycin. Since awamycin shares some characteristics with these compounds, its impact on mTOR signaling could also be relevant. Disruption in this pathway contributes to various diseases, including cancer, diabetes, and neurodegenerative disorders, positioning awamycin as a potential therapeutic target (Saxton & Sabatini, 2017).
Influence on Cellular Processes Compounds affecting the mTOR pathway, akin to awamycin, regulate critical cellular processes such as protein synthesis and autophagy. This regulation is vital in understanding their role in cancer progression, diabetes, and the aging process (Saxton & Sabatini, 2017).
Therapeutic Applications in Various Diseases Given its potential impact on the mTOR pathway, awamycin may offer therapeutic benefits in treating diseases like cancer, diabetes, obesity, cardiovascular diseases, and neurological disorders. Its involvement in regulating lifespan and age-related diseases further underscores its significance in medical research (Tsang et al., 2007).
Eigenschaften
CAS-Nummer |
87913-35-7 |
|---|---|
Produktname |
Awamycin |
Molekularformel |
C38H49NO12S |
Molekulargewicht |
743.9 g/mol |
IUPAC-Name |
methyl (7Z,18E,20Z)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate |
InChI |
InChI=1S/C38H49NO12S/c1-15-12-11-13-16(2)37(48)39-26-33(46)23-22(34(47)36(26)52-10)24(35(50-8)21(7)32(23)45)29(42)18(4)14-17(3)28(41)20(6)31(44)25(38(49)51-9)30(43)19(5)27(15)40/h11-15,17,19-20,25,27-28,30-31,40-41,43-45H,1-10H3,(H,39,48)/b12-11+,16-13-,18-14- |
InChI-Schlüssel |
WZCNXFSCUFEMGW-IODXAZGISA-N |
Isomerische SMILES |
CC1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)/C(=C\C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)/C)OC)C)O)SC)/C |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)C)OC)C)O)SC)C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)C)OC)C)O)SC)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Awamycin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



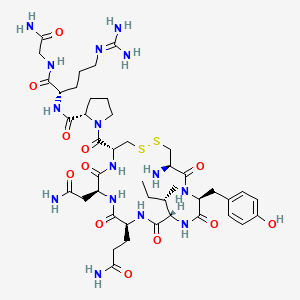
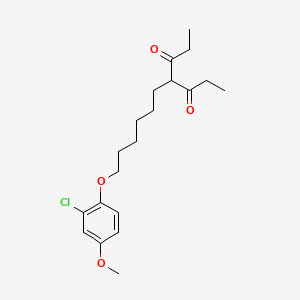
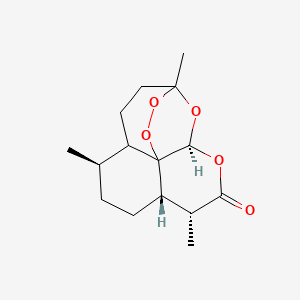
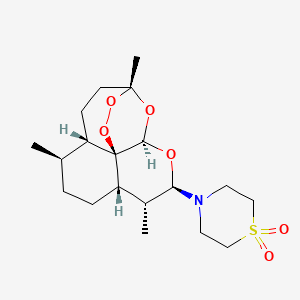
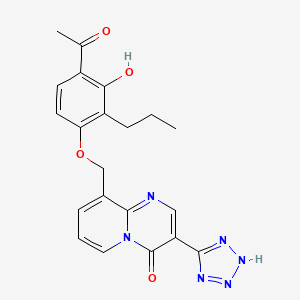
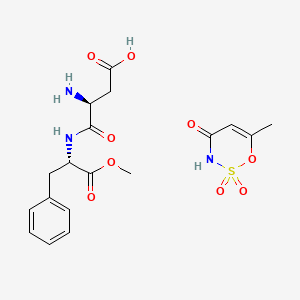
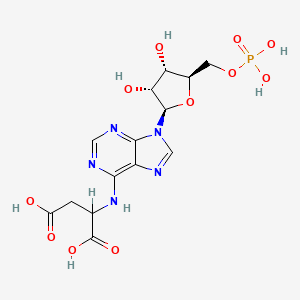
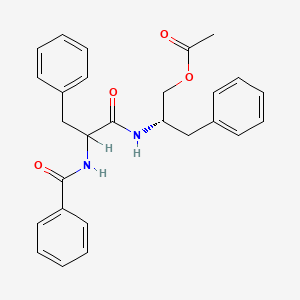
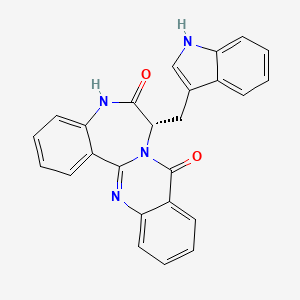
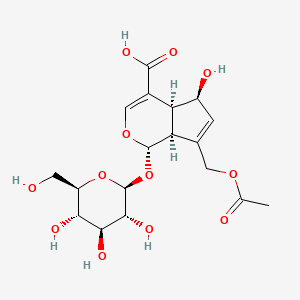
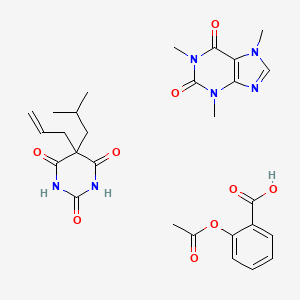
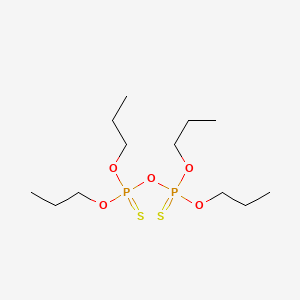
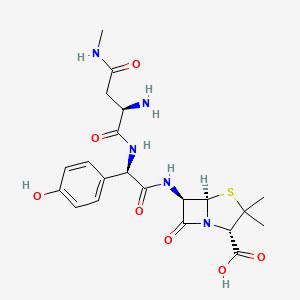
![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)